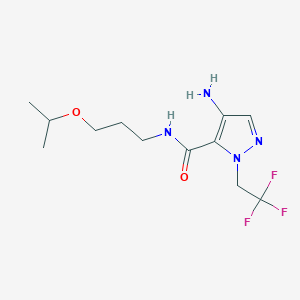

4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-(3-propan-2-yloxypropyl)-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N4O2/c1-8(2)21-5-3-4-17-11(20)10-9(16)6-18-19(10)7-12(13,14)15/h6,8H,3-5,7,16H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIDCNYWFSLVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=C(C=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound with potential applications in pharmacology. Its structure includes a pyrazole ring, which is known for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉F₃N₄O₂

- Molecular Weight : 308.30 g/mol

- CAS Number : 2101197-54-8

The compound features a trifluoroethyl group and an isopropoxypropyl side chain, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Research has indicated that compounds with similar pyrazole structures can exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, studies on related pyrazole derivatives have shown that they can inhibit cell cycle progression and induce apoptosis in cancer cell lines .

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory pathways. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. Preliminary biochemical assays have shown that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, similar to other compounds within its chemical class .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated IC50 values indicating significant inhibition of proliferation in cancer cell lines. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in treated cells compared to controls. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of target kinases with selectivity over other classes. |

Detailed Research Findings

- Anticancer Mechanism : A study highlighted the ability of similar pyrazole compounds to induce apoptosis through the activation of caspase pathways, suggesting that this compound may share this mechanism .

- Inflammatory Pathway Modulation : Another investigation reported that related compounds inhibited NF-kB signaling, a key pathway in inflammation, indicating potential use in treating chronic inflammatory conditions .

- Selectivity in Enzyme Inhibition : Research on enzyme interactions revealed that the compound selectively inhibits certain kinases without affecting others significantly, which is crucial for minimizing side effects during therapeutic use .

Scientific Research Applications

Physical Properties

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : Stable under normal laboratory conditions but sensitive to strong acids and bases.

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant anticancer properties. For example, similar pyrazole derivatives have been evaluated for their ability to inhibit tumor growth in specific cancer cell lines (e.g., SNB-19 and OVCAR-8) with notable efficacy .

- Antimicrobial Properties : Research exploring related compounds has demonstrated potential antibacterial and antifungal activities, suggesting that 4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide could be effective against resistant strains of pathogens .

Agricultural Chemistry

There is emerging interest in the application of such compounds as agrochemicals:

- Pesticidal Activity : Some pyrazole derivatives have been investigated for their effectiveness as pesticides or herbicides. The trifluoroethyl group may enhance bioactivity against specific pests due to its lipophilicity and ability to penetrate biological membranes.

Material Science

The unique properties of this compound may also lend themselves to applications in material science:

- Polymer Additives : The incorporation of fluorinated compounds into polymers can improve their thermal stability and chemical resistance. Thus, this pyrazole derivative could be explored as an additive in polymer formulations.

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal explored various pyrazole derivatives for their anticancer activity. The researchers found that certain modifications to the pyrazole structure resulted in enhanced growth inhibition across multiple cancer cell lines .

Case Study 2: Antimicrobial Testing

In a separate investigation focusing on antifungal activity, novel derivatives were synthesized based on similar frameworks. These compounds were tested against Candida species and showed promising results with MIC values significantly lower than standard treatments like fluconazole .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best contextualized by comparing it to analogous pyrazole-carboxamide derivatives (Table 1).

Table 1: Comparative Analysis of Pyrazole-Carboxamide Derivatives

Substituent Effects on Bioactivity and Physicochemical Properties

- Trifluoroethyl vs. Fluoroethyl/Alkyl Groups: The trifluoroethyl group in the target compound significantly increases electron-withdrawing effects compared to the monofluoroethyl group in or alkyl groups (e.g., ethyl, isopropyl). This enhances metabolic resistance by reducing oxidative degradation and improving binding affinity to hydrophobic enzyme pockets .

- Carboxamide Side Chains : The 3-isopropoxypropyl group (target) balances solubility and lipophilicity better than the dimethyl group () or methoxyphenyl group (). Ether oxygen atoms improve aqueous solubility, while branched chains reduce crystallization tendencies .

- However, this may reduce water solubility, necessitating formulation optimization .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability : The trifluoroethyl group’s strong C-F bonds resist hepatic CYP450-mediated oxidation, offering superior metabolic stability compared to ethyl or propyl substituents .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-N-(3-isopropoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step processes starting with a 1,5-diarylpyrazole core. Key steps include:

- Condensation reactions to form the pyrazole backbone, often using substituted anilines and isocyanides .

- Trifluoroethylation via nucleophilic substitution or radical-mediated alkylation to introduce the 2,2,2-trifluoroethyl group .

- Isopropoxypropyl amidation using coupling agents like EDC/HOBt to attach the sidechain .

Yield optimization strategies: - Use of high-purity intermediates and controlled temperature gradients during cyclization steps .

- Catalytic systems (e.g., Pd or Cu) for regioselective functionalization .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- NMR spectroscopy : H and F NMR confirm substituent positions and fluorine integration .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC with UV/Vis or MS detection : Assesses purity (>95% required for biological assays) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

- Formulation strategies : Use co-solvents (e.g., DMSO/PEG 400) for in vitro assays .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Salt formation : Explore hydrochloride or trifluoroacetate salts to improve aqueous solubility .

Advanced Research Questions

Q. What methodologies are used to elucidate the compound’s mechanism of action and biological targets?

- Target-based screens : Assay panels for kinases, GPCRs, or ion channels (e.g., FLIPR for calcium flux) .

- Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stability shifts .

- CRISPR-Cas9 knockout libraries : Validate target relevance in disease models .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

- Substituent variation : Replace the isopropoxypropyl group with alkyl/aryl ethers to modulate lipophilicity .

- Trifluoroethyl analogs : Compare with -CF, -CHCF, or -CHF to assess fluorine’s electronic effects .

- Pyrazole ring modifications : Introduce methyl or halogens at position 4 to sterically block metabolic sites .

Q. What in vivo pharmacokinetic parameters should be prioritized for translational research?

Q. How can analytical methods resolve contradictions in biological activity data across studies?

Q. What strategies mitigate off-target effects in therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.